5-Chloro-1H-indole-2,3-dione 3-oxime

Beschreibung

BenchChem offers high-quality 5-Chloro-1H-indole-2,3-dione 3-oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1H-indole-2,3-dione 3-oxime including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

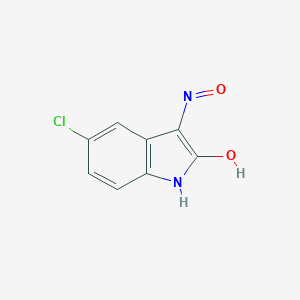

5-chloro-3-nitroso-1H-indol-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-4-1-2-6-5(3-4)7(11-13)8(12)10-6/h1-3,10,12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEMCVLHZEIKIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234259 |

Source

|

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85124-16-9 |

Source

|

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085124169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1H-indole-2,3-dione 3-oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Chloro-1H-indole-2,3-dione 3-oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VP3J7SZU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Biological Significance of 5-Chloro-1H-indole-2,3-dione 3-oxime

Authored for Researchers, Scientists, and Drug Development Professionals

The isatin (1H-indole-2,3-dione) core is a privileged heterocyclic scaffold renowned for its structural versatility and broad spectrum of pharmacological activities.[1][2] Modification of this core, particularly at the C3 position, has been a fruitful strategy in medicinal chemistry to generate novel therapeutic agents. This guide provides a comprehensive technical overview of 5-Chloro-1H-indole-2,3-dione 3-oxime, a derivative that combines the potent bio-activity of the chlorinated isatin backbone with the unique chemical properties of an oxime functional group. We will explore its physicochemical characteristics, validated synthetic protocols, spectral analysis, and compelling, analog-driven therapeutic potential.

Physicochemical Properties and Structural Analysis

The foundation of the target molecule is 5-Chloro-1H-indole-2,3-dione, commonly known as 5-Chloroisatin. Its properties are well-documented and crucial for understanding the synthesis and characteristics of its 3-oxime derivative.

Table 1: Physicochemical Properties of the Precursor and Target Compound

| Property | 5-Chloro-1H-indole-2,3-dione (Precursor) | 5-Chloro-1H-indole-2,3-dione 3-oxime (Target) |

| Molecular Formula | C₈H₄ClNO₂ | C₈H₅ClN₂O₂ |

| Molecular Weight | 181.57 g/mol [3] | 196.59 g/mol [4] |

| CAS Number | 17630-76-1 | 85124-16-9[4] |

| Appearance | Pale yellow to reddish or yellow-brownish powder | Expected to be a crystalline solid |

| Melting Point | 230-232 °C[5] | Not explicitly reported, but expected to be high |

| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols |

Structural Insights

5-Chloro-1H-indole-2,3-dione 3-oxime is formed by the condensation of hydroxylamine with the C3-ketone of 5-Chloroisatin. This transformation introduces several key structural features:

-

Oxime Group: The C=N-OH group can exist as (E) and (Z) isomers, although one isomer is typically favored. This group is a potent hydrogen bond donor (-OH) and acceptor (N, O), significantly influencing intermolecular interactions and potential receptor binding.[6]

-

Planarity and Interactions: The indole ring system is essentially planar.[7] This planarity, combined with the electron-rich nature of the aromatic system, facilitates π–π stacking interactions in the solid state, a common feature in related crystal structures.[7][8] The N-H of the indole ring and the O-H of the oxime are crucial for forming hydrogen-bond networks, which dictate crystal packing and solubility.

-

Electronic Effects: The chlorine atom at the C5 position is an electron-withdrawing group, which modulates the electronic density of the aromatic ring and influences the reactivity of the entire molecule.

Synthesis and Reactivity

The synthesis of 5-Chloro-1H-indole-2,3-dione 3-oxime is a two-stage process: first, the preparation of the 5-Chloroisatin precursor, followed by the oximation reaction at the C3 position.

Synthesis of the Precursor: 5-Chloro-1H-indole-2,3-dione

The most established and reliable method for synthesizing substituted isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.[9][10] This process begins with a substituted aniline, in this case, 4-chloroaniline.

Causality of Experimental Choices:

-

The reaction of 4-chloroaniline with chloral hydrate and hydroxylamine hydrochloride forms an isonitrosoacetanilide intermediate (p-chlorooximinoacetanilide).[11]

-

This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid. The acid protonates the intermediate, facilitating an intramolecular electrophilic aromatic substitution to form the five-membered ring of the isatin core.[5][12]

-

Careful temperature control (65-75°C) during the addition of the intermediate to sulfuric acid is critical to prevent charring and side reactions while ensuring the reaction proceeds to completion.[13] The final product is precipitated by pouring the acidic mixture onto ice.

Figure 1: Reaction scheme for the Sandmeyer synthesis of 5-Chloroisatin.

Synthesis of 5-Chloro-1H-indole-2,3-dione 3-oxime

The conversion of the C3-ketone to an oxime is a standard condensation reaction. The C3 carbonyl is more electrophilic and sterically accessible than the C2 amide carbonyl, ensuring regioselective reaction.

Experimental Protocol: Oximation of 5-Chloroisatin

This protocol is a self-validating system. Successful synthesis is confirmed by the disappearance of the starting material (monitored by TLC), a color change, and the isolation of a product with the expected spectral characteristics outlined in Section 3.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Chloroisatin (1.0 eq) in ethanol (15-20 mL per gram of isatin).

-

Addition of Hydroxylamine: To this solution, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 2-4 hours.

-

Rationale: The elevated temperature provides the activation energy for the nucleophilic attack of hydroxylamine on the C3 carbonyl and the subsequent dehydration to form the C=N double bond.

-

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane eluent system. The product, being more polar, will have a lower Rf value than the starting 5-Chloroisatin.

-

Isolation: Once the starting material is consumed, allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize crystallization.

-

Purification: Collect the precipitated solid product by vacuum filtration. Wash the crystals with cold water to remove inorganic salts, followed by a small amount of cold ethanol to remove any unreacted starting material.

-

Drying: Dry the purified product under vacuum to yield 5-Chloro-1H-indole-2,3-dione 3-oxime.

Figure 2: Experimental workflow for the synthesis of the target compound.

Spectral Characterization

Confirmation of the successful synthesis relies on a combination of spectroscopic methods. The key is to observe the disappearance of the C3 ketone signal and the appearance of new signals corresponding to the oxime group.

Table 2: Predicted Spectroscopic Data for Structure Confirmation

| Technique | Precursor (5-Chloroisatin) | Target (5-Chloro-1H-indole-2,3-dione 3-oxime) | Rationale for Change |

| ¹H NMR (DMSO-d₆) | ~11.1 ppm (s, 1H, N-H), 7.0-7.8 ppm (m, 3H, Ar-H) | ~12.5 ppm (s, 1H, =N-OH), ~11.5 ppm (s, 1H, N-H), 7.0-7.9 ppm (m, 3H, Ar-H) | Appearance of a new, downfield, exchangeable singlet for the oxime -OH proton.[14] |

| ¹³C NMR (DMSO-d₆) | ~184 ppm (C3=O), ~159 ppm (C2=O), Aromatic signals | ~145 ppm (C3=N) , ~160 ppm (C2=O), Aromatic signals | Significant upfield shift of the C3 signal from a ketone (~184 ppm) to an imine (~145 ppm).[15] |

| IR (KBr, cm⁻¹) | ~3200 (N-H), ~1740 (C=O, ketone), ~1720 (C=O, amide) | ~3300 (O-H, broad), ~3200 (N-H), ~1680 (C=N) , ~1715 (C=O, amide) | Disappearance of C3 ketone stretch, appearance of a broad O-H stretch and a C=N imine stretch.[16] |

| MS (ESI) | m/z 181/183 [M]+ | m/z 196/198 [M+H]+ | Mass increase of 15 Da, corresponding to the replacement of =O (16 Da) with =N-OH (31 Da). |

Note: Predicted chemical shifts (ppm) and wavenumbers (cm⁻¹) are estimates based on typical values for these functional groups and data from analogous structures.[14][15][16][17]

Biological Activity and Therapeutic Potential

While direct biological studies on 5-Chloro-1H-indole-2,3-dione 3-oxime are not extensively published, a robust hypothesis for its therapeutic potential can be constructed based on compelling evidence from structurally analogous compounds.

Anticancer and Antimicrobial Activity

The isatin scaffold is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[16][18][19][20]

-

Evidence from the Isatin Core: 5-Chloroisatin itself serves as a key intermediate for various anticancer agents.[19] Derivatives have shown potent activity against multiple cancer cell lines and various bacterial and viral strains.[11][15][16]

-

Evidence from Thiosemicarbazone Analogs: A study on 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones —which are structurally very similar to the 3-oxime—demonstrated significant anticancer activity against HeLa cells and antimicrobial activity against S. aureus and C. albicans.[14] This strongly suggests that modification at the C3 position with a group capable of hydrogen bonding and chelation, like an oxime, preserves and potentially enhances this bioactivity.

Ion Channel Modulation

Perhaps the most specific and exciting therapeutic avenue is suggested by the well-characterized analog, NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime).

-

Evidence from Dichloro-Oxime Analog (NS309): NS309 is a potent positive allosteric modulator of small- and intermediate-conductance calcium-activated potassium channels (KCa2/KCa3.1).[21] These channels are critical in regulating neuronal excitability and vascular tone.[21]

-

Hypothesized Mechanism: It is highly probable that 5-Chloro-1H-indole-2,3-dione 3-oxime will also exhibit activity as an ion channel modulator.[22][23][24][25] The core isatin oxime structure is the key pharmacophore responsible for binding and stabilizing the open state of the channel. The substitution pattern on the aromatic ring (e.g., 5-chloro vs. 6,7-dichloro) would likely fine-tune the potency and selectivity of the compound for different channel subtypes.

Figure 3: Logical relationship between the target scaffold and its bioactive analogs, informing its predicted therapeutic potential.

Conclusion

5-Chloro-1H-indole-2,3-dione 3-oxime is a readily synthesizable compound with significant, albeit largely unexplored, therapeutic potential. Its chemical properties are defined by the planar, electron-poor isatin core and the versatile hydrogen-bonding capabilities of the 3-oxime group. The synthesis is straightforward, proceeding from 4-chloroaniline via a Sandmeyer isatin synthesis followed by a direct oximation.

While direct biological data is sparse, strong, field-proven insights from closely related analogs provide a compelling rationale for its investigation as an anticancer agent , an antimicrobial compound , and, most specifically, as a modulator of ion channels . Future research should focus on the empirical validation of these hypothesized activities, potentially unlocking a new class of therapeutics for oncology, infectious diseases, and neurological or cardiovascular disorders.

References

-

ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion. Retrieved January 27, 2026, from [Link]

-

Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Xu, S. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Retrieved January 27, 2026, from [Link]

- Tribak, Z., Skalli, M. K., Senhaji, O., & Iraqui, M. H. (2016). Synthesis and reactivity of new heterocyclic systems derived from 5-chloro- 1H-indole-2,3-dione. Moroccan Journal of Chemistry, 4(4), 1157-1163.

- Han, X.-L., & Luo, Y.-H. (2012). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o145.

-

ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Chemical structures of isatin-oxime hybrids. Retrieved January 27, 2026, from [Link]

- Tribak, Z., El Amin, O., Skalli, M. K., Senhaji, O., Rodi, Y. K., & Houssaini Iraqui, M. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives.

- Franca, T. C. C., et al. (2021). Design, synthesis, in silico studies and in vitro evaluation of isatin-pyridine oximes hybrids as novel acetylcholinesterase reactivators. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1349.

- Ermut, G., Karalı, N., Çetin, İ., Topçul, M., & Birteksöz, S. (2013). Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones. Marmara Pharmaceutical Journal, 17, 147-154.

- Islam, M. R., Khayer, K., & Islam, M. S. (2005). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. Journal of the Bangladesh Chemical Society, 18(1), 53-61.

- Simonsen, C., et al. (2021). 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a Superagonist for the Intermediate-conductance Ca2+-activated K+ Channel KCa3.1. Molecular Pharmacology, 99(3), 226-237.

-

PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

- Elsaman, T., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 27(19), 6529.

- De Clercq, E., & De Somer, P. (1970). Antiviral Activity of Chlorite-Oxidized Oxyamylose, a Polyacetal Carboxylic Acid. Journal of Virology, 5(3), 313-320.

- de Oliveira, R. B., et al. (2021). Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. Molecules, 26(11), 3183.

-

ResearchGate. (n.d.). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Retrieved January 27, 2026, from [Link]

-

PubMed. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2024). Editorial: Molecular mechanisms of ion channel activation and modulation. Retrieved January 27, 2026, from [Link]

- Google Patents. (2007). Compositions and methods for modulating gated ion channels.

-

MDPI. (2022). Potential Antiviral Action of Alkaloids. Retrieved January 27, 2026, from [Link]

-

National Institutes of Health. (n.d.). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Retrieved January 27, 2026, from [Link]

-

Chapman University Digital Commons. (2024). Editorial: Molecular mechanisms of ion channel activation and modulation. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (2016). 4-Chloro-1H-indole-2,3-dione. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2021). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking of Novel Isatin-Oxime Ether Derivatives as Potential IDH1 Inhibitors. Retrieved January 27, 2026, from [Link]

-

Hilaris Publisher. (2018). Synthesis, Spectroscopy, Computational and Anticancer Evaluation of Some Novel Isatin Derivatives. Retrieved January 27, 2026, from [Link]

-

PubMed Central. (2018). Pharmacological modulation of mitochondrial ion channels. Retrieved January 27, 2026, from [Link]

-

ChemSpider Synthetic Pages. (n.d.). Sandmeyer isonitrosoacetanilide isatin synthesis. Retrieved January 27, 2026, from [Link]

-

Oreate AI. (2024). Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry. Retrieved January 27, 2026, from [Link]

- Al-Mudhafar, M. H., & Wadi, K. F. (2024).

-

ChemBK. (n.d.). 5-Chloroindoline 5-Chloro-2,3-dihydro-(1H)-indole in stock Factory. Retrieved January 27, 2026, from [Link]

- Chaudhari, A., et al. (2024). A Review on Isatin and Its Biological Activities. Asian Journal of Pharmaceutical Research and Development, 12(5).

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajprd.com [ajprd.com]

- 3. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. Unraveling the Sandmeyer Reaction: A Journey Through Organic Chemistry - Oreate AI Blog [oreateai.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. biosynth.com [biosynth.com]

- 19. chemimpex.com [chemimpex.com]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 22. Editorial: Molecular mechanisms of ion channel activation and modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. WO2007115408A1 - Compositions and methods for modulating gated ion channels - Google Patents [patents.google.com]

- 24. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 25. Pharmacological modulation of mitochondrial ion channels - PMC [pmc.ncbi.nlm.nih.gov]

5-Chloro-1H-indole-2,3-dione 3-oxime CAS number and formula

An In-Depth Technical Guide to 5-Chloro-1H-indole-2,3-dione 3-oxime: Synthesis, Properties, and Applications

Introduction

5-Chloro-1H-indole-2,3-dione 3-oxime, also known as 5-Chloroisatin 3-oxime, is a significant heterocyclic compound derived from 5-chloroisatin. The isatin scaffold is a privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities. The introduction of a chlorine atom at the 5-position and an oxime group at the 3-position modifies the molecule's electronic and steric properties, making it a versatile building block for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of the compound's core characteristics, a detailed synthesis protocol with mechanistic insights, and a discussion of its applications for researchers and professionals in drug development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for any research and development endeavor. The key identifiers and computed physicochemical properties for 5-Chloro-1H-indole-2,3-dione 3-oxime are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 5-chloro-3-(hydroxyimino)indolin-2-one | N/A |

| Synonyms | 5-Chloroisatin 3-oxime; 1H-Indole-2,3-dione, 5-chloro-, 3-oxime | [3] |

| CAS Number | 85124-16-9 | [3] |

| Molecular Formula | C₈H₅ClN₂O₂ | [3][4] |

| Molecular Weight | 196.59 g/mol | [3][4] |

| Appearance | Solid (form may vary) | |

| Density | 1.67 g/cm³ | [3] |

| Boiling Point | 307.9°C at 760 mmHg | [3] |

| Flash Point | 140°C | [3] |

| XLogP3 | 1.5 | [3] |

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloro-1H-indole-2,3-dione 3-oxime is typically achieved through a two-stage process. The first stage involves the synthesis of the precursor, 5-chloroisatin, via the Sandmeyer isatin synthesis, followed by the oximation of the ketone group at the C3 position.

Stage 1: Synthesis of 5-Chloroisatin Precursor

The synthesis of 5-chloroisatin begins with 4-chloroaniline, following a well-established cyclization method.[5] This process is a cornerstone of indole chemistry and provides a reliable route to the isatin core.

Experimental Protocol:

-

Formation of the Amide: 4-chloroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of hydrochloric acid to form an intermediate, 4-chloro-α-isonitrosoacetanilide.

-

Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid. The acid catalyzes an intramolecular electrophilic substitution (cyclization) to yield 5-chloroisatin.[5] The temperature must be carefully controlled to prevent side reactions and degradation.

-

Purification: The crude 5-chloroisatin is precipitated by pouring the reaction mixture into ice-water and can be purified by recrystallization from a suitable solvent like ethyl acetate to yield a brick-red solid.[5]

Stage 2: Oximation of 5-Chloroisatin

The key transformation to the target compound involves the reaction of the C3-carbonyl group of 5-chloroisatin with hydroxylamine.

Experimental Protocol:

-

Reaction Setup: 5-chloroisatin is dissolved or suspended in a suitable solvent, such as ethanol.

-

Reagent Addition: An aqueous solution of hydroxylamine hydrochloride is added to the mixture, often in the presence of a base like sodium acetate or in an acidic medium.

-

Reaction Rationale: The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the electrophilic C3 carbonyl carbon of the isatin ring. The acidic conditions protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack. This is followed by dehydration to form the C=N double bond of the oxime.

-

Work-up and Purification: The reaction mixture is typically heated to reflux to ensure completion. Upon cooling, the product, 5-Chloro-1H-indole-2,3-dione 3-oxime, precipitates and can be collected by filtration and purified by recrystallization.

Applications in Research and Drug Development

The true value of 5-Chloro-1H-indole-2,3-dione 3-oxime lies in its utility as a versatile chemical scaffold. The presence of the reactive oxime group and the electronically modified indole ring system allows for extensive chemical derivatization, leading to a wide array of compounds with potential therapeutic applications.[2][6]

-

Anticancer Agents: Isatin derivatives are known to exhibit potent anticancer activities. The 5-chloro substituent can enhance this activity. Further modification of the oxime group or the indole nitrogen can lead to the synthesis of derivatives, such as thiosemicarbazones, which have been investigated for their chemotherapeutic effects on cancer cell lines.[7]

-

Anti-inflammatory and Antiviral Activity: The broader class of oximes has been reported to possess significant anti-inflammatory and antiviral properties.[1] This makes 5-Chloro-1H-indole-2,3-dione 3-oxime an attractive starting point for developing novel agents targeting inflammatory pathways or viral replication cycles.

-

Kinase Inhibitors: The isatin core is a common feature in many kinase inhibitors. The ability of the oxime and indole N-H groups to form hydrogen bonds makes them suitable for interaction with the hinge region of kinase active sites.[1]

-

Chemical Synthesis Intermediate: Beyond direct therapeutic applications, this compound is a valuable intermediate for synthesizing more complex heterocyclic systems.[8][9] It serves as a building block for creating Schiff bases and other derivatives essential for developing new pharmaceutical compounds.[6]

Conclusion

5-Chloro-1H-indole-2,3-dione 3-oxime is a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with its high potential for chemical modification, establishes it as a valuable building block for the discovery of new drugs. The demonstrated and potential biological activities, including anticancer and anti-inflammatory effects, ensure that this scaffold will continue to be a focus of future research and development efforts.

References

-

PubChem. 5-chloro-1H-indole-2,3-dione. National Center for Biotechnology Information.

-

ResearchGate. Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.

-

ResearchGate. Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives.

-

Echemi. 5-chloro-1H-indole-2,3-dione 3-oxime.

-

ChemScene. 6-Chloro-1H-indole-2,3-dione 3-oxime.

-

Biosynth. 5-Chloroisatin.

-

Sigma-Aldrich. 5-Chloroindoline-2,3-dione.

-

Chapman University Digital Commons. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a Superagonist for the Intermediate-conductance.

-

Sigma-Aldrich. 5-Chloroisatin.

-

ResearchGate. (PDF) Synthesis and chemotherapeutic activities of 5-chloro-1H-indole-2,3-dione 3-theosemicarbazones.

-

ResearchGate. Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp.

-

ResearchGate. Crystal structure of the comparison compound 5-chloroisatin-3-oxime.

-

International Journal of Chemical and Physical Sciences. Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp.

-

PMC. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential. National Center for Biotechnology Information.

-

LookChem. Cas 17630-76-1,5-Chloroisatin.

-

Chem-Impex. 5-Chloroisatin.

Sources

- 1. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. chemscene.com [chemscene.com]

- 5. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Chloro-1H-indole-2,3-dione and its Derivatives

Introduction: The Enduring Significance of the 5-Chloroisatin Scaffold

5-Chloro-1H-indole-2,3-dione, commonly known as 5-chloroisatin, is a versatile heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. The indole-2,3-dione (isatin) core is a privileged scaffold, appearing in numerous natural products and synthetic molecules with a wide spectrum of biological activities. The introduction of a chlorine atom at the 5-position of the isatin ring profoundly influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which can significantly enhance its pharmacological profile and target engagement.

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-chloroisatin and its key derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also insights into the underlying reaction mechanisms and the rationale behind the synthetic strategies.

Part 1: Synthesis of the 5-Chloro-1H-indole-2,3-dione Core

The efficient synthesis of the 5-chloroisatin core is paramount for any subsequent derivatization. While several methods exist for the synthesis of isatins, the Sandmeyer isatin synthesis remains the most reliable and widely adopted method for producing 5-chloroisatin, primarily due to its high yields and the ready availability of the starting material, p-chloroaniline.

The Sandmeyer Isatin Synthesis: A Robust and Scalable Approach

The Sandmeyer synthesis of 5-chloroisatin is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[1][2]

Mechanism of the Sandmeyer Isatin Synthesis:

The reaction proceeds through the formation of 4-chloro-α-isonitrosoacetanilide, which then undergoes an intramolecular electrophilic aromatic substitution in the presence of a strong acid to form the five-membered pyrrole ring of the isatin core.[1]

Figure 1: The two-step reaction workflow of the Sandmeyer synthesis of 5-chloroisatin.

Detailed Experimental Protocol for the Sandmeyer Synthesis of 5-Chloroisatin: [3]

Step 1: Synthesis of 4-Chloro-α-isonitrosoacetanilide

-

In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-chloroaniline (0.06 mol) in a mixture of concentrated hydrochloric acid (5.21 mL) and water (150 mL).

-

Add a solution of chloral hydrate (0.06 mol) in water (50 mL), followed by a saturated aqueous solution of sodium sulfate (157.75 mL).

-

Heat the mixture to 40-50 °C with constant stirring.

-

Prepare a solution of hydroxylamine hydrochloride (0.19 mol) in water (100 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 40-50 °C.

-

Continue stirring for an additional 2 hours at the same temperature.

-

Cool the reaction mixture in an ice bath. The 4-chloro-α-isonitrosoacetanilide will precipitate as a pale brown solid.

-

Filter the precipitate, wash with cold water, and dry in a desiccator.

Step 2: Cyclization to 5-Chloro-1H-indole-2,3-dione

-

Carefully add the dried 4-chloro-α-isonitrosoacetanilide (0.03 mol) in small portions to pre-heated concentrated sulfuric acid (21.99 mL) at 60-70 °C in a beaker placed in a water bath.

-

After the addition is complete, heat the mixture to 80 °C and maintain this temperature for 10 minutes.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice (200 g).

-

The 5-chloroisatin will precipitate as a pinkish-red solid.

-

Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from ethyl acetate to afford pure 5-chloroisatin as brick-red crystals.

Quantitative Data for the Sandmeyer Synthesis of 5-Chloroisatin:

| Parameter | Value | Reference |

| Starting Material | p-Chloroaniline | [3] |

| Yield | 70% | [3] |

| Melting Point | 230-232 °C | [3] |

| Appearance | Brick-red powdered solid | [3] |

Alternative Synthetic Routes: Stolle and Gassman Syntheses

While the Sandmeyer synthesis is predominant, other methods for indole ring formation are worth noting for their potential applicability.

-

Stolle Synthesis: This method involves the condensation of an arylamine (like p-chloroaniline) with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized using a Lewis acid catalyst (e.g., AlCl₃).[4] The Stolle synthesis can be a good alternative, particularly for N-substituted isatins.[4]

-

Gassman Indole Synthesis: This one-pot reaction involves the reaction of an aniline with a keto-thioether.[5] While a versatile method for indole synthesis, its application for the direct synthesis of isatins, including 5-chloroisatin, is less common and might require subsequent oxidation steps.[5][6]

Part 2: Synthesis of Key 5-Chloro-1H-indole-2,3-dione Derivatives

The reactivity of the 5-chloroisatin core, particularly at the N1-position (the lactam nitrogen) and the C3-carbonyl group, allows for a wide range of derivatization strategies. These modifications are crucial for tuning the biological activity of the resulting molecules.

N-Alkylation of 5-Chloroisatin

The introduction of alkyl or aryl groups at the N1 position of the isatin ring is a common strategy to modulate the molecule's properties. This reaction typically proceeds via the formation of the isatin anion followed by a nucleophilic substitution reaction with an alkylating agent.[7]

Mechanism of N-Alkylation:

The reaction is initiated by a base that deprotonates the acidic N-H of the lactam, forming a resonance-stabilized isatin anion. This anion then acts as a nucleophile, attacking the electrophilic alkyl halide in an SN2 reaction.

Figure 2: General workflow for the N-alkylation of 5-chloroisatin.

Detailed Experimental Protocol for N-Alkylation (Microwave-Assisted): [7]

-

To a solution of 5-chloroisatin (1 mmol) in dimethylformamide (DMF, 5 mL), add potassium carbonate (1.5 mmol).

-

Add the appropriate alkyl halide (1.2 mmol).

-

The reaction mixture is then subjected to microwave irradiation at a suitable temperature and for a specific time (optimized for each substrate).

-

After completion of the reaction (monitored by TLC), the mixture is poured into ice-water.

-

The precipitated product is filtered, washed with water, and purified by recrystallization or column chromatography.

Schiff Base Derivatives of 5-Chloroisatin

The C3-carbonyl group of 5-chloroisatin readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This is a widely used method to introduce diverse functionalities and generate libraries of compounds for biological screening.[8]

Mechanism of Schiff Base Formation:

The reaction involves the nucleophilic attack of the primary amine on the electrophilic C3-carbonyl carbon of 5-chloroisatin, followed by dehydration to form the C=N double bond of the Schiff base. The reaction is often catalyzed by a small amount of acid.[9]

Detailed Experimental Protocol for Schiff Base Synthesis:

-

Dissolve 5-chloroisatin (0.01 mol) in ethanol (50 mL) in a round-bottom flask.

-

Add a solution of the desired primary amine (e.g., 2-methyl-4-nitroaniline, 0.01 mol) in ethanol (50 mL).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the reaction mixture for 1-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture. The Schiff base product will often precipitate.

-

Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure product.

Quantitative Data for a Representative Schiff Base Synthesis:

| Parameter | Value | Reference |

| Starting Materials | 5-Chloroisatin, 2-methyl-4-nitroaniline | |

| Reaction Time | 1 hour | |

| Solvent | Ethanol | |

| Catalyst | Glacial Acetic Acid | [10] |

Mannich Base Derivatives of 5-Chloroisatin

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the N-H of the isatin), formaldehyde, and a primary or secondary amine. This reaction allows for the introduction of an aminomethyl group onto the isatin nitrogen, providing a route to compounds with potential CNS and other biological activities.

Mechanism of the Mannich Reaction:

The reaction proceeds through the initial formation of an Eschenmoser-like salt (an iminium ion) from the reaction of formaldehyde and the amine. The acidic N-H of 5-chloroisatin is then deprotonated, and the resulting anion attacks the iminium ion to form the Mannich base.

Detailed Experimental Protocol for Mannich Base Synthesis:

-

To a solution of 5-chloroisatin (10 mmol) in ethanol (50 mL), add formaldehyde (37% aqueous solution, 15 mmol).

-

Add the desired secondary amine (e.g., dimethylamine, 12 mmol) dropwise with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

The Mannich base may precipitate from the reaction mixture. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography.

Spirooxindole Derivatives via Three-Component Reactions

Spirooxindoles are a fascinating class of compounds where the C3 position of the isatin ring is part of a spirocyclic system. These complex structures are often synthesized through elegant one-pot, three-component reactions.[11][12]

Mechanism of a Representative Three-Component Reaction:

A common strategy involves the reaction of an isatin, an activated methylene compound (e.g., malononitrile), and another component that can participate in a cascade reaction. The mechanism is often complex and can involve Michael additions, Knoevenagel condensations, and intramolecular cyclizations.[11]

Figure 3: A generalized representation of a three-component synthesis of spirooxindoles.

Detailed Experimental Protocol for a Three-Component Spirooxindole Synthesis: [13]

-

In a round-bottom flask, combine 5-chloroisatin (1 mmol), an activated methylene compound (e.g., malononitrile, 1 mmol), and a third reactant (e.g., a chalcone or 1,3-dicarbonyl compound, 1 mmol) in a suitable solvent such as methanol or ethanol.

-

Add a catalytic amount of a base (e.g., piperidine) or a Lewis acid.

-

Reflux the reaction mixture for the required time (typically a few hours), monitoring by TLC.

-

Upon completion, cool the reaction mixture. The spirooxindole product often precipitates and can be collected by filtration.

-

Wash the product with a cold solvent and purify by recrystallization.

Conclusion and Future Perspectives

The synthetic pathways to 5-Chloro-1H-indole-2,3-dione and its derivatives are well-established and offer a high degree of flexibility for creating diverse molecular architectures. The Sandmeyer synthesis provides a robust and scalable route to the 5-chloroisatin core, while a variety of subsequent reactions, including N-alkylation, Schiff base formation, Mannich reactions, and multi-component reactions for spirooxindole synthesis, enable extensive exploration of the chemical space around this privileged scaffold.

As our understanding of the molecular basis of diseases continues to grow, the demand for novel and effective therapeutic agents will only increase. The 5-chloroisatin scaffold, with its proven track record and synthetic tractability, is poised to remain a valuable platform for the discovery and development of the next generation of drugs. Future research will likely focus on the development of more efficient and sustainable synthetic methods, as well as the exploration of new types of derivatives with unique biological activities.

References

-

Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12. [Link]

-

Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. ResearchGate. [Link]

-

Zlatkovic, M., Troter, D. Z., Stanojević, J., & Konstantinović, S. S. (2018). Scheme of the synthesis reaction of 5-Chloroisatin3-hydrazone by the carbonyl-amine condensation. ResearchGate. [Link]

-

Sathish, M., & Tharmaraj, P. (2014). Synthesis, Characterization and Biological Activities of a New 5-Chloroisatin Schiff Base and its Metal Complexes. CORE. [Link]

-

Tribak, Z., El Amin, O., Skalli, M. K., Senhaji, O., Kandri Rodi, Y., & Houssaini Iraqui, M. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. ResearchGate. [Link]

-

Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their ∆2-1, 3, 4 oxadiazoline derivatives for comparative cytotoxicity study on brine. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of Schiff Bases of 5-chloroisatin. ResearchGate. [Link]

-

Skalli, M. K., et al. (2019). A Review on Recent Advances and Applications of 5-Chloroisatin and its Derivatives in Design and Synthesis of New Organic Compounds. ResearchGate. [Link]

-

Liang, B., Kalidindi, S., Porco, J. A., Jr, & Stephenson, C. R. (2010). Multicomponent reaction discovery: three-component synthesis of spirooxindoles. Organic letters, 12(3), 572–575. [Link]

-

Wikipedia. (2023). Gassman indole synthesis. Wikipedia. [Link]

-

ResearchGate. (2021). Gassman Indole Synthesis. ResearchGate. [Link]

-

Tu, S., et al. (2012). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines]. Journal of Chemical Sciences, 124(1), 203-208. [Link]

-

Organic Syntheses. (n.d.). Isatin. Organic Syntheses Procedure. [Link]

-

SUST Repository. (n.d.). Mannich Reaction. SUST Repository. [Link]

-

Coppola, G. M. (1984). Synthesis of Substituted Isatins. Synthetic Communications, 14(2), 171-176. [Link]

-

Ali, M. M., et al. (2015). Synthesis, Characterization and Cytotoxic Activity of S-Benzyldithiocarbazate Schiff Bases Derived from 5-Fluoroisatin, 5-Chloroisatin, 5-Bromoisatin and Their Crystal Structures. ResearchGate. [Link]

-

Royal Society of Chemistry. (2014). Three-component stereoselective synthesis of spirooxindole derivatives. RSC Publishing. [Link]

-

The Organic Chemistry Tutor. (2019, August 30). 12.08 The Mannich Reaction [Video]. YouTube. [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]

-

Patil, D. S. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. International Journal of Scientific Research in Science and Technology, 7(5), 336-343. [Link]

-

Perillo, I. A., & Lamdan, S. (1998). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 3(10), 284-290. [Link]

-

Liang, B., Kalidindi, S., Porco, J. A., Jr, & Stephenson, C. R. (2010). Multicomponent reaction discovery: three-component synthesis of spirooxindoles. PubMed. [Link]

-

ResearchGate. (2013). Syntheses and Characterizations of Some New N-alkyl, Isoxazole and Dioxazole Derivatives of 5-Chloroisatin. ResearchGate. [Link]

-

Cambridge University Press. (n.d.). Sandmeyer Isatin Synthesis. Cambridge University Press. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. MDPI. [Link]

-

Patil, D. S. (2020). Synthesis of Isatin and Its Derivatives & their Applications in Biological System. SlideShare. [Link]

-

Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Reagent Guide. [Link]

-

ResearchGate. (2020). Synthesis of Sandmeier Isatin. ResearchGate. [Link]

Sources

- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 4. nmc.gov.in [nmc.gov.in]

- 5. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines] [html.rhhz.net]

- 13. mdpi.com [mdpi.com]

Biological activities of 5-chloroisatin compounds

An In-depth Technical Guide to the Biological Activities of 5-Chloroisatin Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the diverse biological activities of 5-chloroisatin and its derivatives. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind experimental designs, and provides actionable protocols for laboratory investigation.

Introduction: The Isatin Scaffold and the Significance of 5-Chloro Substitution

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds. Its unique structural features, including a reactive ketone at the C-3 position and an acidic N-H proton, make it an exceptionally versatile starting material for chemical synthesis. The introduction of a chlorine atom at the 5-position of the indole ring significantly modulates the molecule's electronic properties, lipophilicity, and steric profile. This substitution has been shown to enhance or confer a range of potent biological activities, making 5-chloroisatin a focal point in medicinal chemistry research. This guide will explore the principal therapeutic potentials of 5-chloroisatin derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: A Primary Therapeutic Target

The development of novel anticancer agents remains a critical goal in pharmaceutical research. 5-Chloroisatin derivatives have emerged as a promising class of compounds that exert cytotoxic effects against various cancer cell lines through multiple mechanisms.

Mechanistic Insights: Induction of Apoptosis and Kinase Inhibition

A primary mechanism by which 5-chloroisatin derivatives exhibit anticancer activity is the induction of apoptosis, or programmed cell death. Many isatin-based compounds, particularly Schiff bases and thiosemicarbazones, are known to interfere with key signaling pathways that regulate cell survival and proliferation. They can trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase cascades.

Furthermore, several isatin derivatives function as inhibitors of protein kinases, which are crucial regulators of cell signaling. Dysregulation of kinases is a hallmark of many cancers, making them prime therapeutic targets. 5-Chloroisatin-based molecules have been investigated as potential inhibitors of various kinases involved in cancer progression.

Below is a conceptual diagram illustrating the induction of the intrinsic apoptosis pathway, a common mechanism for isatin-based anticancer agents.

Caption: Intrinsic apoptosis pathway induced by 5-chloroisatin derivatives.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cell growth. Below is a summary of reported IC₅₀ values for representative 5-chloroisatin derivatives against various human cancer cell lines.

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5-Chloroisatin Schiff Base | MCF-7 (Breast) | 1.98 | |

| 5-Chloroisatin Schiff Base | HepG2 (Liver) | 3.54 | |

| 5-Chloroisatin Hydrazone | HCT-116 (Colon) | 8.3 | |

| 5-Chloroisatin-N-Mannich base | HeLa (Cervical) | 12.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability. The rationale is that living cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 5-chloroisatin test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Self-Validation System:

-

Vehicle Control: Ensures that the solvent used to dissolve the compound does not have a toxic effect.

-

Positive Control: A known cytotoxic drug confirms the assay is working correctly and the cells are responsive.

-

Blank Wells: Wells containing only medium are used to subtract background absorbance.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. 5-Chloroisatin derivatives, particularly Schiff bases and thiosemicarbazones, have demonstrated significant activity against a broad spectrum of bacteria and fungi.

Mechanism of Action

While the exact mechanisms are still under investigation, it is believed that these compounds may interfere with microbial growth by:

-

Chelating essential metal ions: The structure of many isatin derivatives allows them to bind to metal ions that are crucial for the function of microbial enzymes.

-

Inhibiting DNA gyrase: This enzyme is essential for bacterial DNA replication and is a known target for some antimicrobial agents.

-

Disrupting cell membrane integrity: The lipophilic nature of these compounds may allow them to intercalate into the microbial cell membrane, leading to leakage and cell death.

Quantitative Antimicrobial Data

Antimicrobial activity is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| 5-Chloroisatin Schiff Base | Staphylococcus aureus | 12.5 | |

| 5-Chloroisatin Schiff Base | Escherichia coli | 25 | |

| 5-Chloroisatin derivative | Candida albicans | 7.8 | |

| 5-Chloroisatin thiosemicarbazone | Bacillus subtilis | 6.25 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent. The principle involves challenging a standardized inoculum of bacteria with serial dilutions of the compound in a liquid nutrient broth.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the 5-chloroisatin derivative in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Controls:

-

Growth Control: A well containing only broth and inoculum (no compound).

-

Sterility Control: A well containing only broth.

-

Positive Control: A well containing a known antibiotic (e.g., Ciprofloxacin).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the well is clear).

Below is a diagram illustrating the general workflow for screening the biological activity of newly synthesized compounds.

The Ascendant Antimicrobial Potential of 5-Chloroindole Derivatives: A Technical Guide for Drug Discovery

In an era where antimicrobial resistance presents a formidable challenge to global health, the exploration of novel chemical scaffolds with potent antimicrobial activity is of paramount importance. Among these, the indole nucleus, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the development of new anti-infective agents. This technical guide delves into the burgeoning field of 5-chloroindole derivatives, offering an in-depth analysis of their synthesis, antimicrobial and antibiofilm efficacy, mechanisms of action, and structure-activity relationships. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to combating infectious diseases.

The Imperative for Novel Antimicrobials and the Promise of the Indole Scaffold

The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a departure from conventional antibiotic discovery pipelines. The indole moiety, present in a vast array of natural products and synthetic compounds with diverse biological activities, represents a fertile ground for the design of new antimicrobial agents. Its unique electronic properties and versatile chemistry allow for facile structural modifications to optimize potency and selectivity. The introduction of a chlorine atom at the 5-position of the indole ring, in particular, has been shown to significantly enhance antimicrobial and antibiofilm properties, making 5-chloroindole derivatives a compelling class of compounds for further investigation.

Synthesis of 5-Chloroindole Derivatives: A Practical Approach

The synthesis of 5-chloroindole derivatives can be approached through various established synthetic routes. The choice of method often depends on the desired substitution pattern on the indole core. A foundational and versatile method is the Fischer indole synthesis.

Fischer Indole Synthesis of 5-Chloro-2-phenylindole: A Step-by-Step Protocol

The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde. The following protocol details the synthesis of 5-chloro-2-phenylindole, a representative antimicrobial indole derivative.

Materials:

-

4-Chlorophenylhydrazine hydrochloride

-

Acetophenone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Ethanol

-

Glacial acetic acid

-

Hydrochloric acid (concentrated)

-

Water

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Appropriate glassware and stirring apparatus

Procedure:

-

Formation of the Phenylhydrazone:

-

In a round-bottom flask, dissolve 4-chlorophenylhydrazine hydrochloride in water and neutralize with a saturated solution of sodium bicarbonate until the free hydrazine precipitates.

-

Extract the 4-chlorophenylhydrazine with a suitable organic solvent, such as diethyl ether or dichloromethane. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and concentrate under reduced pressure.

-

Dissolve the resulting 4-chlorophenylhydrazine and an equimolar amount of acetophenone in ethanol.

-

Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated acetophenone 4-chlorophenylhydrazone by filtration. Wash the solid with cold ethanol and dry under vacuum.

-

-

Cyclization to the Indole:

-

In a separate flask, heat polyphosphoric acid (PPA) to approximately 100°C.

-

Carefully add the dried acetophenone 4-chlorophenylhydrazone to the hot PPA with vigorous stirring.

-

Increase the temperature to 150-170°C and maintain for 15-30 minutes. The mixture will become viscous and darken.

-

Alternatively, an intimate mixture of the phenylhydrazone and anhydrous zinc chloride can be heated to 170°C.

-

After the reaction is complete, cool the mixture slightly and pour it onto crushed ice.

-

Neutralize the acidic mixture with a saturated sodium bicarbonate solution.

-

The crude 5-chloro-2-phenylindole will precipitate. Collect the solid by filtration and wash thoroughly with water.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Boil the crude solid in ethanol, decolorize with activated charcoal if necessary, and filter while hot.

-

Allow the filtrate to cool to room temperature to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry.

-

Figure 1: Synthetic workflow for 5-chloro-2-phenylindole via Fischer indole synthesis.

Antimicrobial and Antibiofilm Spectrum of Activity

5-Chloroindole derivatives have demonstrated a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi. Their efficacy is particularly notable against clinically relevant pathogens known for their resistance to conventional antibiotics.

Quantitative Antimicrobial Activity

The antimicrobial potency of 5-chloroindole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below summarizes the MIC values for several 5-chloroindole derivatives against a panel of pathogenic microorganisms.

| Compound | Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | V. parahaemolyticus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 1 | 5-Chloroindole | - | 75[1] | 50 | - | [1] |

| 2 | 5-Chloro-2-methylindole | - | 75[1] | - | - | [1] |

| 3 | 5-Chloro-3-phenyl-1H-indole-2-carbonyl derivatives | >100 | >100 | - | >100 | |

| 4 | 5-Chloro-isatin derivatives | Moderate Activity | Moderate Activity | - | - |

Note: Data is compiled from multiple sources and experimental conditions may vary. Please refer to the cited literature for specific details.

Potent Antibiofilm Properties

A significant advantage of 5-chloroindole derivatives is their ability to inhibit biofilm formation and disrupt established biofilms. Biofilms are a major contributor to chronic infections and antibiotic resistance. Studies have shown that 5-chloroindole and its derivatives can inhibit biofilm formation in pathogens like uropathogenic E. coli (UPEC) by an average of 67% at sub-inhibitory concentrations.[1]

Unraveling the Mechanism of Action

The antimicrobial activity of 5-chloroindole derivatives is multifaceted, involving disruption of the bacterial cell membrane and interference with key virulence pathways.

Membrane Disruption and Cellular Morphology Changes

Scanning electron microscopy (SEM) studies of bacteria treated with 5-chloroindole derivatives reveal significant morphological changes.[1] Cells often appear deformed and shrunken, indicating damage to the cell envelope.[1] This disruption of membrane integrity is a key aspect of their bactericidal activity.

Figure 2: Proposed mechanisms of action for 5-chloroindole derivatives.

Downregulation of Virulence Gene Expression

Beyond direct membrane damage, 5-chloroindole derivatives have been shown to downregulate the expression of various virulence genes in pathogenic bacteria.[1] Gene expression analysis in UPEC treated with these compounds revealed a significant reduction in transcripts associated with adhesion, stress regulation, and toxin production.[1] This suggests that 5-chloroindole derivatives can disarm bacteria, rendering them more susceptible to host immune defenses.

Structure-Activity Relationship (SAR) Studies

The antimicrobial potency of indole derivatives is highly dependent on their substitution pattern. Quantitative Structure-Activity Relationship (QSAR) studies have provided valuable insights into the key structural features that govern their activity.

A 3D-QSAR analysis of various chloroindole derivatives has revealed that substitutions at the 4th and 5th positions of the indole ring are favorable for antimicrobial activity.[1] Conversely, substitution at the 7th position appears to be unfavorable.[2] This suggests that the electronic and steric properties of substituents at these positions play a crucial role in the interaction of the compounds with their bacterial targets. The presence of a halogen, such as chlorine or bromine, at the 5-position is a recurring motif in potent antimicrobial indole derivatives.

Experimental Protocols for Antimicrobial Evaluation

To ensure the reproducibility and comparability of results, standardized protocols for evaluating the antimicrobial and cytotoxic properties of novel compounds are essential.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compound stock solution

-

Positive control antibiotic

-

Negative control (broth only)

-

Incubator

-

Microplate reader

Procedure:

-

Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

96-well flat-bottom microtiter plates

-

Bacterial culture

-

Appropriate growth medium

-

Test compound

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

PBS (Phosphate Buffered Saline)

-

Microplate reader

Procedure:

-

Grow a bacterial culture overnight and then dilute it in fresh medium.

-

Add the diluted bacterial suspension to the wells of a 96-well plate containing serial dilutions of the test compound.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet solution for 15 minutes.[3]

-

Wash the wells again with PBS to remove excess stain.

-

Solubilize the stained biofilm with 30% acetic acid.

-

Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm. The reduction in absorbance in the presence of the compound compared to the untreated control indicates biofilm inhibition.

Figure 3: Workflow for the crystal violet biofilm inhibition assay.

Cytotoxicity Assessment (MTT Assay)

It is crucial to assess the potential toxicity of new antimicrobial compounds to mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

96-well cell culture plates

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance in treated cells compared to untreated controls indicates cytotoxicity.

In Vivo Efficacy and Toxicological Profile

While in vitro data are promising, the ultimate validation of a new antimicrobial agent lies in its in vivo efficacy and safety. A study on a related compound, 5-fluoroindole, in a murine model of Mycobacterium tuberculosis infection demonstrated its capacity to reduce the bacterial burden in the lungs with no observed toxicity in the mice.[4] The compound showed good absorption and systemic circulation.[4] Although this study was not on a 5-chloroindole derivative, it provides strong evidence for the potential of halogenated indoles as in vivo-active antimicrobial agents. Further preclinical studies on 5-chloroindole derivatives are warranted to evaluate their pharmacokinetic properties, in vivo efficacy in various infection models, and to establish a comprehensive toxicological profile.

Conclusion and Future Directions

5-Chloroindole derivatives represent a highly promising class of antimicrobial agents with a multifaceted mechanism of action that includes membrane disruption and virulence factor inhibition. Their efficacy against resistant pathogens and their ability to combat biofilms make them particularly attractive candidates for further development. The established synthetic routes and clear structure-activity relationships provide a solid foundation for the rational design of new, more potent analogues. Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic properties and in vivo efficacy, with the ultimate goal of translating these promising findings into novel therapies to address the growing threat of antimicrobial resistance.

References

-

Boya, B. R., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]

-

Sathiyamoorthi, E., Faleye, A. C., Lee, J. H., Raj, M. K., & Lee, J. (2021). Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus. Frontiers in Microbiology, 12, 714371. [Link]

-

Basavarajaiah, S. M., et al. (2011). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]

-

Tribak, Z., et al. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. International Journal of Engineering Research and Application, 7(6), 66-70. [Link]

-

Organic Syntheses. 2-phenylindole. [Link]

-

de Souza, M. V. N., et al. (2024). 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection. ACS Omega. [Link]

-

Bio-protocol. Crystal violet assay. [Link]

-

Boya, B. R., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. [Link]

-

Organic Syntheses. 2-phenylindole. [Link]

-

iGEM. General Biofilm Assay Protocol. [Link]

Sources

- 1. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Crystal violet staining protocol | Abcam [abcam.com]

- 4. 5-Fluoroindole Reduces the Bacterial Burden in a Murine Model of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-Chloro-Indole-2-Carboxamides in Oncology: A Technical Guide to Their Anticancer and Antiproliferative Effects

This in-depth technical guide provides a comprehensive overview of the burgeoning field of 5-chloro-indole-2-carboxamides as potent anticancer and antiproliferative agents. Addressed to researchers, scientists, and drug development professionals, this document synthesizes the latest findings on their mechanism of action, chemical synthesis, and preclinical validation, offering a robust framework for future research and development in this promising area of oncology.

Introduction: The Rationale for Targeting Kinase Pathways in Cancer Therapy

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] In the realm of oncology, indole derivatives have emerged as a particularly fruitful area of investigation, with several compounds advancing to clinical use.[2][3] A key focus of this research has been the development of small molecules that can inhibit the activity of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[3][4]

Dysregulation of kinase signaling is a hallmark of many cancers.[3] For instance, mutations in the Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf (BRAF) are well-established drivers of tumor progression in various malignancies, including non-small-cell lung cancer and melanoma.[3][4] This has led to the development of targeted therapies that specifically inhibit these mutant kinases. However, the emergence of drug resistance remains a significant clinical challenge, necessitating the discovery of novel inhibitors with improved efficacy and selectivity.[3][5]

This guide focuses on a specific class of indole derivatives, the 5-chloro-indole-2-carboxamides, which have demonstrated considerable promise as potent and selective inhibitors of key oncogenic kinases. We will delve into the molecular mechanisms underlying their anticancer effects, provide detailed methodologies for their synthesis and evaluation, and present a critical analysis of their structure-activity relationships.

Mechanism of Action: Dual Inhibition of EGFR and BRAF Signaling Pathways

A significant body of evidence points to the ability of 5-chloro-indole-2-carboxamide derivatives to potently inhibit both wild-type and mutant forms of EGFR and BRAF kinases.[3][4] This dual inhibitory activity is a key attribute, as it offers the potential to overcome resistance mechanisms that can arise from the activation of alternative signaling pathways.

Targeting the EGFR Signaling Cascade